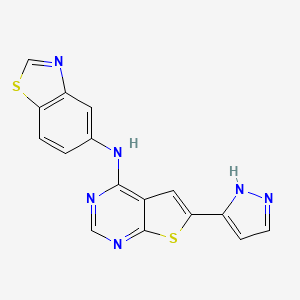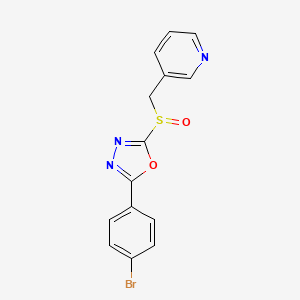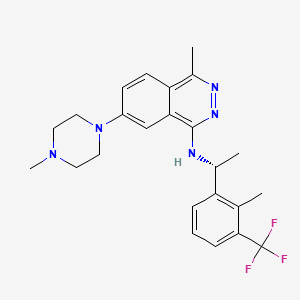
KRAS ligand 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS ligand 3 is a small molecule compound that targets the KRAS protein, a member of the RAS family of GTPases. KRAS is one of the most commonly mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers . This compound has been developed to specifically inhibit the activity of mutant KRAS proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS ligand 3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common method involves the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route may include the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance binding affinity and specificity.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
KRAS ligand 3 undergoes various chemical reactions, including:
Covalent modification: The compound can form covalent bonds with specific amino acid residues in the KRAS protein, such as cysteine or arginine.
Substitution reactions: The ligand can undergo substitution reactions with other functional groups to modify its chemical structure and enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
DMSO (dimethyl sulfoxide): Used as a solvent for the preparation of in vivo formulations.
PEG300 (polyethylene glycol 300): Used to enhance the solubility and stability of the compound.
Tween 80: Used as a surfactant to improve the dispersion of the compound in aqueous solutions.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives with enhanced binding affinity and specificity for the KRAS protein. These products are characterized and evaluated for their potential as therapeutic agents.
科学研究应用
KRAS ligand 3 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of KRAS mutations in cancer development and progression. It serves as a tool to investigate the molecular mechanisms underlying KRAS-driven cancers and to develop targeted therapies.
Drug discovery: This compound is employed in high-throughput screening assays to identify potential inhibitors of KRAS and other related proteins. It helps in the discovery and optimization of new drug candidates for cancer treatment.
Biological studies: The compound is used to explore the biological functions of KRAS and its interactions with other cellular proteins. It aids in understanding the signaling pathways regulated by KRAS and their impact on cell growth and survival.
作用机制
KRAS ligand 3 exerts its effects by binding to specific sites on the KRAS protein, thereby inhibiting its activity. The compound targets the Switch II pocket of KRAS, which is involved in the binding and hydrolysis of GTP (guanosine triphosphate) . By binding to this pocket, this compound prevents the activation of KRAS and its downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells.
相似化合物的比较
KRAS ligand 3 can be compared with other similar compounds targeting the KRAS protein, such as:
This compound is unique in its ability to target multiple KRAS mutations and its potential for use in combination therapies to overcome resistance mechanisms in cancer treatment.
属性
分子式 |
C24H28F3N5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
4-methyl-7-(4-methylpiperazin-1-yl)-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C24H28F3N5/c1-15-19(6-5-7-22(15)24(25,26)27)16(2)28-23-21-14-18(32-12-10-31(4)11-13-32)8-9-20(21)17(3)29-30-23/h5-9,14,16H,10-13H2,1-4H3,(H,28,30)/t16-/m1/s1 |
InChI 键 |
AUDXCBLEOQOTQY-MRXNPFEDSA-N |
手性 SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |
规范 SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
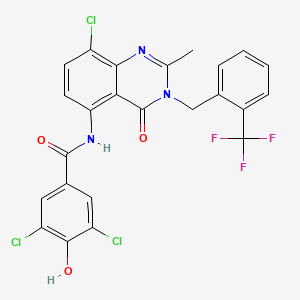
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
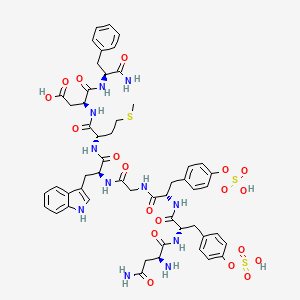
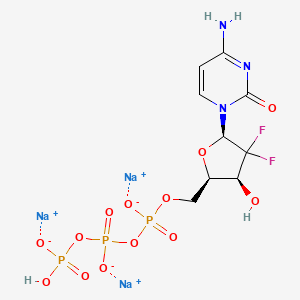


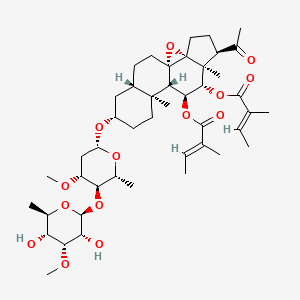
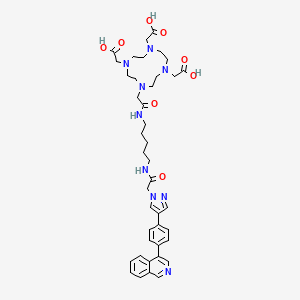

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
